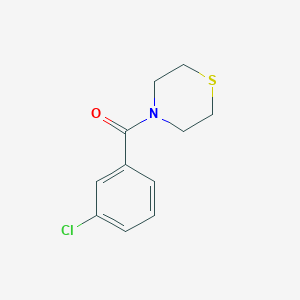
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has been studied for its potential use in pharmaceutical research. This compound has shown promise in various scientific applications, including its potential as an anti-cancer drug. In
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to bind to the ribosomal protein L3, which is involved in protein synthesis. This binding may inhibit the function of the ribosome, leading to the inhibition of protein synthesis and ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can induce apoptosis in cancer cells, while having little to no effect on normal cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the migration and invasion of cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Chlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells in vitro. However, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, the synthesis of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be complex and time-consuming, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone. One direction is to further investigate its potential as an anti-cancer drug, including testing its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone and to optimize its synthesis for use in lab experiments.
Méthodes De Synthèse
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isothiocyanate with morpholine, followed by the addition of formaldehyde. The resulting compound can then be purified through recrystallization to obtain pure (3-Chlorophenyl)-thiomorpholin-4-ylmethanone.
Applications De Recherche Scientifique
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use as an anti-cancer drug. In vitro studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has shown promise as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(3-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDVOSZOPDDWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


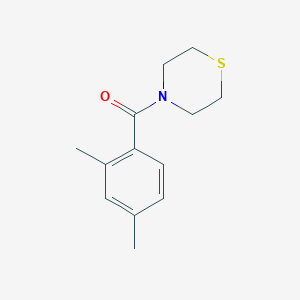
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
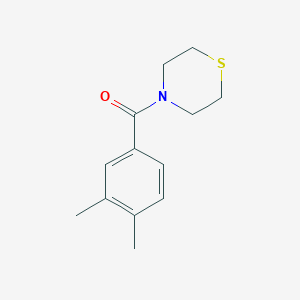
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
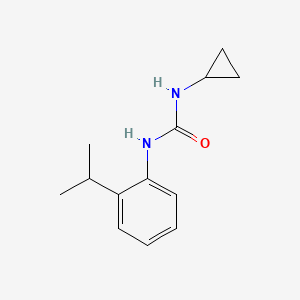
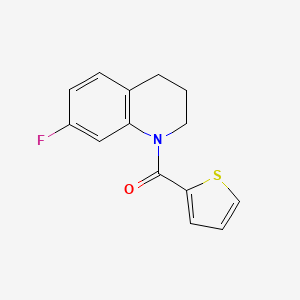
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)

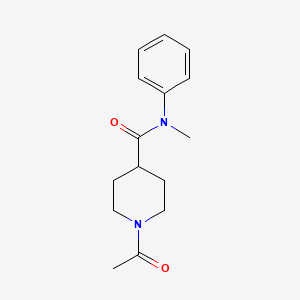
![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
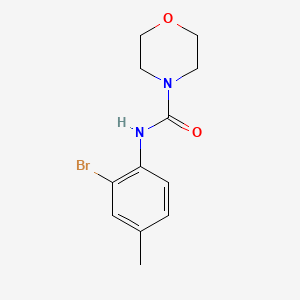
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)